Clorotepine

Beschreibung

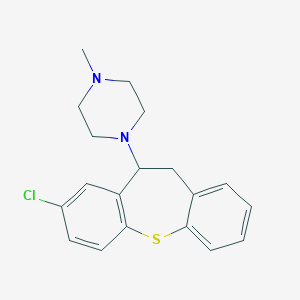

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYLGRGAWQSVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42505-79-3 (monomethanesulfonate salt), 4789-68-8 (2-maleate salt) | |

| Record name | Clorotepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013448221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048451 | |

| Record name | Clorotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13448-22-1 | |

| Record name | Octoclothepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13448-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorotepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013448221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clorotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOROTEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65W20MU7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Historical Synthetic Pathways of Clorotepine

Clorotepine, also known as octoclothepin, was first synthesized in 1965 as a derivative of perathiepin (B73949). wikipedia.org The core of its structure is the dibenzo[b,f]thiepin (B8686691) ring system. The synthesis of this class of compounds has been a focus of medicinal chemistry research. researchgate.net

The IUPAC name for Clorotepine is 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine. wikipedia.org Its synthesis has been approached through various routes, often involving the construction of the central seven-membered thiepin ring. A common strategy involves the cyclization of precursor molecules to form the tricyclic scaffold. mdpi.com Subsequent modifications, such as the introduction of the chlorosubstituent and the methylpiperazine side chain, complete the synthesis.

Enantioselective Synthesis and Stereochemical Research of Octoclothepin

Clorotepine possesses a chiral center at the C10 position of the dibenzo[b,f]thiepin ring, meaning it can exist as two enantiomers, (S)- and (R)-octoclothepin. Research has shown that the stereochemistry of this center is crucial for its biological activity. scbt.com

Significant effort has been dedicated to the enantioselective synthesis of octoclothepin to isolate and study the individual enantiomers. nih.gov These studies have revealed that the enantiomers can exhibit different pharmacological profiles. For instance, the stereochemistry influences the binding affinity and kinetics of the ligand-receptor interactions. scbt.com Conformational analysis using molecular mechanics has been employed to understand the biologically active conformations of the enantiomers with respect to their interaction with dopamine (B1211576) receptors. researchgate.net

Exploration of Neuroleptic Substituents and Structural Diversification

The structural framework of clorotepine has served as a template for the design and synthesis of new compounds with modified properties. Researchers have explored the impact of various substituents on the dibenzo[b,f]thiepin ring and the piperazine (B1678402) moiety to understand their influence on receptor binding and functional activity. acs.org

A key area of investigation has been the modification of the "neuroleptic substituent," which refers to the piperazine ring and its N-methyl group. acs.orgmdpi.com These modifications have led to the development of analogs with altered selectivity for different G protein-coupled receptors, including dopamine and serotonin (B10506) receptors. scbt.comnih.gov The goal of this structural diversification is often to create ligands with improved selectivity for specific receptor subtypes, potentially leading to therapeutic agents with better efficacy and fewer side effects. researchgate.net

Analog Design and Synthesis for Target Ligand Development

The design and synthesis of clorotepine analogs have been instrumental in developing ligands for specific molecular targets, including those for applications like positron emission tomography (PET). acs.orgnih.gov For example, by systematically modifying the clorotepine structure, researchers have developed potent ligands for α1-adrenoceptors. acs.org

Molecular Pharmacological Mechanisms

Receptor Binding Kinetics and Affinities

Clorotepine is characterized by its high affinity for a diverse range of receptor subtypes. The following sections detail its binding kinetics, where available, for specific receptor systems. nih.govwikipedia.org

Clorotepine demonstrates high affinity for all subtypes of the dopamine (B1211576) D2-like receptors (D2, D3, D4) and the D1 receptor. wikipedia.org Its potent activity at the D2 receptor, in particular, was significant enough to be used as a basis for the development of a three-dimensional pharmacophore for D2 receptor antagonists. wikipedia.org While qualitative descriptions of high affinity are common, specific binding affinity values (Ki) are not consistently available for all subtypes in the literature. Pharmacological testing has confirmed that the (S)-enantiomer of Clorotepine is a more potent D2 antagonist than the (R)-enantiomer. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| D1 | Data Not Available |

| D2 | ~0.4 |

| D3 | Data Not Available |

| D4 | Data Not Available |

Clorotepine interacts significantly with multiple serotonin (B10506) receptors, demonstrating high affinity for the 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 subtypes. wikipedia.org Its action as an antagonist at these receptors is a key feature of its pharmacological profile. Research indicates that both enantiomers of Clorotepine are equally active at 5-HT2 receptors. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | ~1.3 |

| 5-HT2B | Data Not Available |

| 5-HT2C | ~1.0 |

| 5-HT6 | Data Not Available |

| 5-HT7 | Data Not Available |

High affinity for α1-adrenergic receptors is a prominent characteristic of Clorotepine. wikipedia.org Studies on analogues of octoclothepin have shown subnanomolar affinity for α1A, α1B, and α1D-adrenoceptors. nih.gov The (S)- and (R)-enantiomers of Clorotepine have been found to be equally active at α1 adrenoceptors. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α1A | ~0.4 |

| α1B | ~0.9 |

| α1D | ~0.7 |

Clorotepine is a potent antagonist of the histamine (B1213489) H1 receptor, exhibiting high binding affinity for this site. wikipedia.org This interaction is a significant component of its broad receptor binding profile.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| H1 | ~1.1 |

In addition to its receptor-blocking activities, Clorotepine also inhibits the reuptake of norepinephrine (B1679862) by blocking the norepinephrine transporter (NET). wikipedia.org Research into its enantiomers revealed that the inhibition of norepinephrine reuptake is confined solely to the (S)-enantiomer. nih.gov

Inverse Agonism and Antagonism Profiles at G Protein-Coupled Receptors

Clorotepine's functional activity at the G protein-coupled receptors it binds to is primarily characterized as antagonism or inverse agonism. wikipedia.org For many GPCRs, a certain level of basal, ligand-independent activity exists, known as constitutive activity. While a neutral antagonist blocks the action of an agonist, an inverse agonist can reduce this basal activity of the receptor.

Intracellular Signaling Pathway Modulation

The antagonism of G-protein coupled receptors (GPCRs) by Clorotepine is expected to modulate numerous intracellular signaling pathways. Neurotransmitter receptors, such as those for dopamine and serotonin, are directly linked to cascades that regulate neuronal function. For instance, D1-class dopamine receptors typically couple to Gαs proteins to activate adenylyl cyclase, while D2-class receptors couple to Gαi/o proteins to inhibit it. nih.gov As a potent antagonist at these receptors, Clorotepine would interfere with these signaling events. wikipedia.org

Specific studies detailing the direct effects of Clorotepine on cyclic adenosine (B11128) monophosphate (cAMP) levels and the activity of protein kinase A (PKA) are not extensively documented in the available literature. However, given its potent antagonism of dopamine receptors, Clorotepine is presumed to modulate the adenylyl cyclase-cAMP signaling pathway. wikipedia.orgnih.gov By blocking D1-like receptors, it would prevent dopamine-induced stimulation of adenylyl cyclase, and by blocking D2-like receptors, it would disinhibit the enzyme, thereby altering downstream cAMP and PKA activity. nih.gov

Detailed investigations into the specific modulation of the AKT/GSK-3 (Glycogen Synthase Kinase-3) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades by Clorotepine are not prominently featured in scientific research. These pathways are known to be influenced by dopamine and serotonin receptor signaling. nih.govresearchgate.net For example, signaling through the D2 receptor can involve a β-arrestin-dependent pathway that modulates AKT activity. nih.gov Therefore, as a D2 receptor antagonist, Clorotepine could theoretically influence these kinase cascades, but direct experimental evidence is lacking.

The scientific literature does not provide specific details on the effects of Clorotepine on the regulation of Rho GTPases, such as RhoA and Cdc42, or their role in cytoskeletal dynamics.

There is a lack of specific research data describing the impact of Clorotepine on the activation or modulation of the mammalian target of rapamycin (mTOR) signaling pathway.

Research specifically examining Clorotepine's role in gene-specific DNA methylation or other epigenetic modifications has not been identified.

Enzyme Inhibition and Ion Channel Modulation Studies

Beyond its primary action as a norepinephrine reuptake inhibitor, specific studies on Clorotepine's broader enzyme inhibition profile are not widely available. wikipedia.org Similarly, detailed research on its direct modulation of various ion channels is not documented. Its primary mechanism is characterized by its potent antagonism at multiple neurotransmitter receptors, which was foundational in the development of three-dimensional pharmacophore models for D₂ receptor antagonists. wikipedia.org

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Features for Receptor Interaction

The interaction of Clorotepine with its target receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors, is dictated by a specific arrangement of chemical features known as a pharmacophore. Research based on Clorotepine (also known as Octoclothepine) and related compounds has helped to define these essential features.

A widely accepted pharmacophore model for dopamine D2 receptor antagonists, to which Clorotepine binds with high affinity, includes several key elements derived from the Clorotepine structure:

Aromatic Interaction Centers: The two phenyl rings of the dibenzothiepine core serve as crucial aromatic regions that engage in π-π stacking or hydrophobic interactions within the receptor binding pocket. Pharmacophore models for D2 ligands often place aromatic interaction features on these rings. mdpi.com

Basic Nitrogen Atom: The protonatable nitrogen atom of the N-methylpiperazine side chain is a fundamental feature. At physiological pH, this nitrogen is positively charged and forms a critical ionic bond with an acidic residue, typically an aspartate residue (Asp114 in the D2 receptor), in the transmembrane domain of the receptor.

Spatial Arrangement: The precise three-dimensional arrangement and distance between the basic nitrogen and the aromatic rings are critical for high-affinity binding. The flexible piperazine (B1678402) ring and its connection to the tricyclic system allow the molecule to adopt the optimal conformation for receptor fit.

These features collectively define the essential requirements for a molecule to bind effectively to the D2 receptor and exert its antagonist activity.

Impact of Structural Modifications on Binding Affinity and Selectivity

Modifications of the Tricyclic System: The substituent at the 8-position of the dibenzothiepine ring is a key determinant of activity. The presence of an electron-withdrawing group, such as the chlorine atom in Clorotepine, is generally associated with high affinity for dopamine and serotonin receptors. semanticscholar.org A study exploring various substitutions at this position to develop selective α1-adrenoceptor antagonists yielded significant insights:

Replacement of Chlorine: Replacing the 8-chloro group with larger aryl and heteroaryl groups generally maintained or slightly decreased affinity for the D2 receptor while modulating affinity for α1-adrenoceptors.

Introduction of Amide Groups: The introduction of an amide substituent, as seen in the derivative (S)-N-((11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl)methyl)isobutyramide, resulted in a compound with subnanomolar affinity for α1-adrenoceptors and a 20-fold selectivity over the D2 receptor. nih.gov This highlights that this position can be modified to steer the molecule's selectivity away from its original primary target.

Modifications of the Piperazine Side Chain: The N-methylpiperazine moiety is also critical for activity.

Nature of the Amino Group: For typical antipsychotics with this type of side chain, a tertiary amine is essential for maximum neuroleptic potency.

N-Substituent: The methyl group on the terminal nitrogen of the piperazine ring is generally optimal. Replacing it with larger alkyl groups often leads to a decrease in antipsychotic activity.

The following table summarizes the impact of structural modifications on the binding affinity of Clorotepine derivatives, focusing on the 8-position.

| Compound/Modification | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |

| (S)-Clorotepine (Octoclothepine) | D2 | ~1 | High affinity for D2, α1, 5-HT2A |

| 8-Phenyl derivative | D2 | 6.7 | Retains moderate D2 affinity, high α1 affinity |

| 8-(2-Thienyl) derivative | D2 | 1.9 | High affinity for both D2 and α1 |

| 8-(Isobutyramide) derivative ((S)-35) | α1 | <1 | High α1 affinity with 20-fold selectivity over D2 |

| 8-Amino derivative | D2 | 260 | Significantly reduced D2 affinity |

Data compiled from published research findings. nih.gov

Enantiomeric Activity and Receptor Interaction Models

Clorotepine is a chiral molecule, and its enantiomers exhibit significant differences in their pharmacological activity, a phenomenon known as stereoselectivity. nih.gov

Pharmacological testing has confirmed that the (S)-enantiomer of Clorotepine is the more potent dopamine D2 antagonist both in vitro and in vivo. nih.gov While the (R)-enantiomer still possesses significant D2 antagonistic activity, it is considerably less potent than its (S)-counterpart. This enantioselectivity is a hallmark of specific drug-receptor interactions where a precise three-dimensional fit is required.

In contrast to the D2 receptor, the binding of Clorotepine enantiomers to D1 receptors, serotonin-2 (5-HT2) receptors, and alpha-1 adrenoceptors is not stereoselective , with both the (R) and (S) forms showing equal activity. nih.gov This suggests that the binding pockets of these receptors are more accommodating to the different spatial arrangements of the enantiomers.

Furthermore, a distinct difference was observed in their effects on neurotransmitter transporters. The inhibition of norepinephrine (B1679862) (NE) reuptake was found to be confined solely to the (S)-enantiomer . nih.gov This high enantioselectivity at the norepinephrine transporter site is explained by strict conformational requirements for the orientation of the piperazine lone-pair of electrons. nih.gov

These differences in enantiomeric activity have led to the characterization of (S)-Clorotepine as having a "classical" neuroleptic profile (potent D2 antagonism), while the (R)-enantiomer displays a more "atypical" profile due to its weaker D2 activity relative to its other receptor actions. nih.gov Receptor interaction models for D2 antagonists accommodate this finding, suggesting that the (S)-enantiomer can adopt the "active conformation" with a lower energy penalty compared to the (R)-enantiomer, thus explaining its higher affinity. nih.gov

Ligand Design Principles from Clorotepine Derivatives

The extensive SAR investigations of Clorotepine and its analogues have furnished several key principles for the design of new ligands, particularly those targeting aminergic G-protein coupled receptors.

Preservation of the Core Pharmacophore: Any new design should retain the fundamental pharmacophoric features: the dibenzothiepine scaffold (or a suitable bioisostere) providing the hydrophobic and aromatic character, and a protonatable tertiary amine (typically within a piperazine ring) positioned at a specific distance from the tricyclic system.

Exploitation of Stereochemistry: Given the pronounced enantioselectivity for the D2 receptor and norepinephrine transporter, the synthesis of enantiomerically pure compounds is a critical design principle. Specifically, the (S)-configuration is essential for achieving high D2 receptor antagonism.

Tuning Selectivity via 8-Position Substitution: The 8-position of the dibenzothiepine ring is a versatile handle for modulating the selectivity profile. While a chloro group confers potent D2 and α1 activity, introducing larger, more complex groups like amides can significantly enhance selectivity for α1-adrenoceptors over D2 receptors. nih.gov This principle can be used to design ligands with tailored polypharmacology, for example, to create potent α1 antagonists for different therapeutic applications based on the Clorotepine scaffold.

Leveraging the Privileged Scaffold: The core structure of Clorotepine, a tricyclic system linked to a piperazine moiety, is a well-established "privileged scaffold" in CNS drug discovery. This means the scaffold is known to interact with multiple biological targets. Design strategies can therefore involve modifying this scaffold to target other receptors or to fine-tune the activity at its known targets to achieve a desired therapeutic profile.

By applying these principles, medicinal chemists can rationally design novel compounds based on the Clorotepine template with optimized potency, selectivity, and potentially improved therapeutic properties.

Computational and Molecular Modeling Approaches

Three-Dimensional Pharmacophore Development for Receptor Antagonists

Pharmacophore modeling is a crucial technique in drug discovery, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dopamine (B1211576) D2 receptor antagonists like clorotepine, pharmacophore models help in understanding the key interaction points required for binding and antagonism.

A common pharmacophore model for D2 antagonists includes features such as aromatic rings and a protonatable nitrogen atom. researchgate.net Studies have focused on the conformational properties of various D2 antagonists to define a consistent pharmacophore. nih.gov For instance, a model based on the superimposition of potent antagonists like (S)-octoclothepin and (1R,3S)-tefludazine identified two aromatic ring elements, an ammonium (B1175870) nitrogen, and a specific site point in the N+-H direction as key pharmacophoric features. researchgate.net Clorotepine, along with other antagonists like butaclamol and loxapine, has been shown to be consistent with such pharmacophore models. nih.gov

The development of these models often involves computational tools like LigandScout, which can identify pharmacophoric features such as hydrogen bond acceptors, aromatic rings, and positive ionizable groups. cabidigitallibrary.org The distances between these features are critical for proper receptor binding. For a set of first and second-generation antipsychotics, the calculated distance ranges between key pharmacophoric features were found to be:

Aromatic Ring - Hydrogen Bond Acceptor: 3.68 Å - 5.74 Å cabidigitallibrary.org

Aromatic Ring - Positive Ionizable Group: 5.66 Å - 7.64 Å cabidigitallibrary.org

Hydrogen Bond Acceptor - Positive Ionizable Group: 3.77 Å - 5.38 Å cabidigitallibrary.org

These pharmacophore models serve as valuable templates for the design and discovery of novel antipsychotic agents with improved efficacy and side-effect profiles. cabidigitallibrary.orgprimescholars.comprimescholars.com

Ligand-Protein Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov For clorotepine and related compounds, docking studies have been instrumental in understanding their interactions with various receptors, particularly dopamine and serotonin (B10506) receptors. upf.edu

Docking studies of clorotepine and similar atypical antipsychotics into homology models of the D2 and 5-HT2A receptors have revealed key interactions. A significant finding is the interaction with a conserved aspartic acid residue in the third transmembrane domain (TM3) of these receptors. upf.edu Furthermore, an aromatic interaction between the tricyclic system of the ligand and a tryptophan residue in TM6 has been identified as important for binding. upf.edu

The binding affinity of clorotepine to different dopamine receptor subtypes has been a subject of interest. It displays a broad pharmacological profile, with varying affinities for D1, D2, D3, D4, and D5 receptors. rndsystems.comtocris.com Molecular docking simulations help in rationalizing these differences in affinity by examining the specific interactions within the binding pocket of each receptor subtype. preprints.org For example, differences in the residues at specific positions, such as 3.36 (serine in 5-HT2A vs. cysteine in D2), can lead to variations in hydrogen bonding strength and contribute to selectivity. upf.edu

The accuracy of docking methods is often validated by comparing the predicted binding energies and poses with experimental data. researchgate.net While not always perfect in predicting absolute binding affinities, docking is a powerful tool for virtual screening and understanding ligand-receptor interactions at a molecular level. researchgate.netnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D quantitative structure-activity relationship (3D-QSAR) method that correlates the biological activity of a series of compounds with their 3D shape and electrostatic properties. ijpsonline.comresearchgate.netpsu.edu This technique is used to build predictive models and to visualize the regions around a molecule where changes in steric and electrostatic fields would affect its activity. researchgate.net

In the context of dopamine receptor antagonists, CoMFA studies can provide valuable insights into the structural requirements for high affinity and selectivity. The process involves aligning a set of molecules, calculating their steric and electrostatic fields on a 3D grid, and then using partial least squares (PLS) analysis to derive a correlation with their biological activities. ijpsonline.compsu.edu

While specific CoMFA studies focusing solely on clorotepine are not extensively detailed in the provided context, the methodology is widely applied to series of receptor antagonists. d-nb.infonih.gov For instance, a validated pharmacophore-based 3D-QSAR model was developed for D1 antagonists, which could be used to predict the activity of new compounds. d-nb.info Such models, derived from CoMFA, can guide the structural modification of existing ligands, like clorotepine, to enhance their desired pharmacological properties. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions over time, offering deeper insights than static docking models. mdpi.com This computational method simulates the movement of atoms and molecules, allowing for the study of conformational changes, binding stability, and the influence of the cellular environment. mdpi.com

MD simulations have been employed to study the interaction of clozapine (B1669256), a compound structurally related to clorotepine, with dopamine receptors. nih.govresearchgate.net These simulations have revealed how the binding of a ligand can induce conformational changes in the receptor. For example, the bulky aromatic ring of clozapine was shown to displace the fifth transmembrane helix (TM5) of the D2 receptor. diva-portal.org This displacement can, in turn, affect the interaction of the D2 receptor with other proteins, such as the adenosine (B11128) A2A receptor, potentially explaining some of the unique clinical effects of clozapine. diva-portal.org

The stability of the ligand-receptor complex is often assessed during MD simulations by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms. preprints.org Furthermore, MD simulations can be used to analyze the flexibility of different parts of the receptor, such as extracellular loops, which can be influenced by ligand binding. diva-portal.org This detailed understanding of the dynamic interactions between clorotepine-like compounds and their receptors is crucial for rational drug design. nih.gov

Homology Modeling in Receptor Interaction Studies

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template). nih.gov This method is particularly valuable for G protein-coupled receptors (GPCRs), such as dopamine receptors, for which experimentally determined structures have been historically scarce. nih.govresearchgate.net

Homology models of dopamine receptors, often built using the structure of bacteriorhodopsin or the β2-adrenergic receptor as a template, have been instrumental in studying the binding of antagonists like clorotepine. upf.edunih.gov These models provide a structural framework for docking studies and for interpreting structure-activity relationships. researchgate.net

Preclinical Pharmacological Research Methodologies

In Vitro Functional Assays for Receptor Activity

The atypical antipsychotic drug clorotepine, also known as clotepine, exhibits a broad range of pharmacological actions, primarily believed to be mediated by its interaction with 5-HT2A/2C and dopamine (B1211576) receptors. rndsystems.com In vitro functional assays are crucial for characterizing the specific interactions of clorotepine and its metabolites with various neurotransmitter receptors and for understanding their downstream signaling effects.

At serotonin (B10506) 5-HT1A receptors, NDMC has been shown to be a more effective partial agonist than clozapine (B1669256) in assays for [35S]GTPγS binding, ERK1/2 phosphorylation, and GIRK activation. nih.gov Furthermore, profiling studies using the R-SAT in vitro functional assay have highlighted that NDMC, unlike clozapine, is a potent and efficacious muscarinic receptor agonist. nih.gov This M1 muscarinic receptor agonism is a unique molecular property among antipsychotics and their metabolites. nih.gov

The functional selectivity of compounds like clozapine has been evaluated at the dopamine D2 receptor by examining both G protein-dependent and β-arrestin-dependent signaling pathways. frontiersin.org In some assay conditions, clozapine did not exhibit significant functional selectivity for the D2 receptor. frontiersin.org The intrinsic activity for D2 receptor-mediated G protein signaling can be detected by a decrease in BRET signal, indicating Gα subunit separation from Gβγ subunits upon receptor activation. frontiersin.org

In vitro assays are also employed to investigate off-target effects, such as mitochondrial function. For example, the AEF assay detected a minor decrease in ECAR and ATP production by clozapine at a concentration of 100 µM. mdpi.com

Table 1: In Vitro Functional Assay Findings for Clozapine and N-desmethylclozapine (NDMC)

| Receptor/Assay | Compound | Activity | Key Findings |

|---|---|---|---|

| Dopamine D2 (G protein activation) | Clozapine, NDMC | No agonist activity | No effect observed in [35S]GTPγS binding and ERK1/2 phosphorylation assays. nih.gov |

| Dopamine D2 (Ca2+ liberation) | NDMC | Weak partial agonist | Induced Ca2+ liberation via coexpressed chimeric Gα(q/o) proteins. nih.gov |

| Dopamine D2 (GIRK channels) | NDMC | Weak partial agonist | Induced rapid and transient GIRK currents in Xenopus oocytes. nih.gov |

| Serotonin 5-HT1A ([35S]GTPγS binding) | NDMC | Partial agonist | More efficacious than clozapine. nih.gov |

| Serotonin 5-HT1A (ERK1/2 phosphorylation) | NDMC | Partial agonist | More efficacious than clozapine. nih.gov |

| Serotonin 5-HT1A (GIRK activation) | NDMC | Partial agonist | More efficacious than clozapine. nih.gov |

| Muscarinic M1 (R-SAT assay) | NDMC | Potent and efficacious agonist | A unique property not shared by other antipsychotics. nih.gov |

| Mitochondrial Function (AEF assay) | Clozapine | Minor decrease in ECAR and ATP production | Observed at 100 µM concentration. mdpi.com |

Neurotransmitter System Stabilization Studies

Clorotepine and related compounds are known to interact with multiple neurotransmitter systems, and preclinical studies aim to elucidate how these interactions contribute to their therapeutic effects. The actions of these drugs are not limited to simple receptor blockade but involve complex adaptations within neural circuits.

Studies in animal models have been instrumental in understanding the mechanism of action of antipsychotic drugs beyond simple receptor occupancy. mdpi.com For instance, while antipsychotics like clozapine are antagonists at dopamine D2 receptors, their therapeutic effects are not immediate and involve a process of neural adaptation over time. mdpi.com This suggests that the stabilization of neurotransmitter systems is a key aspect of their efficacy.

Research on the effects of clozapine on serotonergic and dopaminergic systems in octopus brain tissue revealed that it can antagonize 5-HTR2A, DRD1, DRD2, and DRD3 receptors. mdpi.com This antagonism led to decreased dopamine synthesis and signaling activity, resulting in the downregulation of transcription for molecules like DAT, DRD1, DRD2, DRD3, and 5-HTR2A. mdpi.com Conversely, the protein expression of 5-HTR1, 5-HTR1B, 5-HTR2B, and SERT was upregulated. mdpi.com

Furthermore, clozapine has been shown to increase the release of dopamine in the prefrontal cortex, which may, in turn, decrease dopamine release in the mesolimbic system. nih.gov This dual action could contribute to its antipsychotic effects. nih.gov Additionally, clozapine significantly elevates plasma norepinephrine (B1679862) levels, an effect not seen to the same extent with other atypical antipsychotics like risperidone. nih.gov This modulation of the noradrenergic system may be linked to some of clozapine's unique clinical benefits. nih.gov

Antipsychotic drugs, including atypical ones, also induce gene expression, such as c-fos, in various brain regions, indicating their impact on neuroplasticity and the stabilization of neural networks over time. nih.gov

Table 2: Effects of Clozapine on Neurotransmitter System Components in Octopus Brain Tissue

| Molecule | Effect on Gene Transcription | Effect on Protein Expression |

|---|---|---|

| DAT | Downregulated | - |

| DRD1 | Downregulated | - |

| DRD2 | Downregulated | - |

| DRD3 | Downregulated | - |

| 5-HTR2A | Downregulated | - |

| 5-HTR1 | - | Upregulated |

| 5-HTR1B | - | Upregulated |

| 5-HTR2B | - | Upregulated |

| SERT | - | Upregulated |

Mechanism Elucidation in Animal Models of Disease

Animal models are indispensable for investigating the underlying mechanisms of action of antipsychotic drugs like clorotepine in a physiological context that mimics aspects of human psychiatric disorders. mdpi.com These models allow for the study of how these drugs modulate disrupted neural circuits. mdpi.com

Various types of animal models are utilized, including pharmacological, genetic, and neurodevelopmental models, to explore the efficacy and mechanism of action of antipsychotics. smw.ch Pharmacological models often involve the use of agents that induce psychosis-like behaviors. For example, N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or MK-801 are used to create models that exhibit increased locomotion and sensory-motor gating deficits, mimicking some symptoms of schizophrenia. smw.ch

In a reserpine-induced animal model of Parkinson's disease, which exhibits a bimodal motor response to a D2 agonist, clozapine was shown to inhibit the inhibitory phase and potentiate the stimulatory phase of the motor response curve. nih.gov This effect was distinct from that of a D2 antagonist (sulpiride) and a 5-HT1c/5-HT2 antagonist (ritanserin), suggesting a unique mechanism of action possibly mediated by the blockade of a subpopulation of inhibitory dopamine receptors. nih.gov

Neurodevelopmental models, such as those using prenatal exposure to methylazoxymethanol (B1197960) (MAM), have been valuable in demonstrating that the therapeutic effects of antipsychotics like clozapine emerge after several days of administration, similar to the clinical timeline in patients, highlighting the importance of studying these drugs in a disrupted, rather than a naive, biological system. mdpi.com

In transgenic mouse models of Alzheimer's disease (APP/PS1), long-term treatment with clozapine has been found to improve memory impairment and reduce Aβ levels. researchgate.net The proposed mechanisms include the induction of p35/CDK5 and BDNF expression, phosphorylation of synapsin, and reduction of BACE expression through AMPK activation. researchgate.net This suggests that the therapeutic potential of clozapine may extend to neurodegenerative disorders through its influence on various signaling pathways. researchgate.net

Table 3: Summary of Clorotepine's Parent Compound (Clozapine) Effects in Animal Models

| Animal Model | Key Intervention/Observation | Effect of Clozapine | Putative Mechanism |

|---|---|---|---|

| Reserpine-induced Parkinsonism | Bimodal motor response to a D2 agonist. nih.gov | Inhibited the inhibitory motor phase and potentiated the stimulatory phase. nih.gov | Blockade of an inhibitory subpopulation of D2-family receptors. nih.gov |

| Prenatal MAM exposure | Recapitulates behavioral and neural states of schizophrenia. mdpi.com | Therapeutic effects observed after several days of administration. mdpi.com | Modulation of disrupted neural circuits. mdpi.com |

| APP/PS1 Transgenic Mouse (Alzheimer's) | Memory impairment and Aβ pathology. researchgate.net | Improved memory and reduced Aβ levels. researchgate.net | Induction of p35/CDK5 and BDNF, phosphorylation of synapsin, and reduced BACE expression. researchgate.net |

Advanced Analytical Methods for Clorotepine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating clorotepine from complex mixtures, a crucial step for its analysis. The separation is based on the differential distribution of the compound between a stationary phase and a mobile phase. umlub.plbioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) is a prominently used technique for the analysis of clorotepine and related compounds. phcog.commdpi.com HPLC methods can be optimized for selectivity and efficiency. For instance, an Agilent 1290 Infinity series HPLC system has been utilized for the analysis of related atypical antipsychotic agents. acs.org One method involved a gradient of 4–100% acetonitrile (B52724) (containing 0.05% trifluoroacetic acid) in water over a 3.5-minute run time with a flow rate of 0.8 mL/min, using a Phenomenex Kinetex 1.7 μm C18 column at 50 °C. acs.org Another approach employed an Agilent 1260 system with a 7-minute gradient of 4–100% acetonitrile (with 0.025% trifluoroacetic acid). acs.org

In a specific HPLC-mass spectrometry (MS) analysis, clorotepine was identified with a retention time of 4.138 minutes. phcog.comresearchgate.net This analysis was performed on an Agilent 1290 HPLC system equipped with a Zorbax Eclipse Plus C18 column (2.1 mm × 100 mm, 1.8 μm particle size). phcog.comresearchgate.net The mobile phases consisted of ultrapure water and 95:5 acetonitrile/water, both modified with 0.1% (v/v) glacial acetic acid for positive mode MS analysis, at a flow rate of 0.7 mL/min. phcog.comresearchgate.net The gradient started with 5% B for the first 5 minutes, then increased to 100% B from 5 to 30 minutes. phcog.com

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the separation and identification of volatile or derivatized compounds. nih.gov In GC, an inert gas serves as the mobile phase. longdom.org While specific GC methods for clorotepine are less detailed in the provided results, GC-MS data for clorotepine is available from the NIST Mass Spectrometry Data Center, indicating its applicability. nih.gov

Interactive Data Table: HPLC Parameters for Clorotepine and Related Compounds

| Parameter | Method 1 acs.org | Method 2 acs.org | Method 3 phcog.comresearchgate.net |

| HPLC System | Agilent 1290 Infinity | Agilent 1260 | Agilent 1290 |

| Column | Phenomenex Kinetex 1.7 μm C18 (2.1 mm × 100 mm) | Not Specified | Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 μm) |

| Mobile Phase A | Water with 0.05% TFA | Water with 0.025% TFA | Ultrapure water with 0.1% acetic acid |

| Mobile Phase B | Acetonitrile with 0.05% TFA | Acetonitrile with 0.025% TFA | 95:5 Acetonitrile/water with 0.1% acetic acid |

| Gradient | 4–100% B over 3.5 min | 4–100% B over 7 min | 5% B (0-5 min), 5-100% B (5-30 min) |

| Flow Rate | 0.8 mL/min | Not Specified | 0.7 mL/min |

| Temperature | 50 °C | Not Specified | Not Specified |

| Retention Time | Not Specified | Not Specified | 4.138 min |

Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of clorotepine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. acs.org For clorotepine, the exact molecular formula is C₁₉H₂₁ClN₂S, with a computed molecular weight of 344.1113975 Da. nih.gov In one study, HPLC was coupled with a quadrupole time-of-flight (QTOF) spectrometer with a Jetstream electrospray ionization source for MS analysis. phcog.com GC-MS data from the NIST library also provides characteristic mass-to-charge ratio (m/z) peaks for clorotepine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is invaluable for determining the detailed structure of organic molecules. While specific NMR data for clorotepine was not found in the provided search results, the use of NMR for characterizing related compounds is well-documented. acs.orgacs.org For instance, ¹H NMR and ¹³C NMR spectra recorded on a Varian 400 (100) MHz spectrometer were used to confirm the structures of newly synthesized compounds. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the clorotepine molecule and is often used in conjunction with HPLC for detection. ucl.ac.ukgoogle.comresearchgate.net The UV spectrum is influenced by the chromophoric parts of the molecule. The analysis of related compounds often involves UV detection at specific wavelengths. mdpi.com

Interactive Data Table: Spectroscopic Data for Clorotepine

| Spectroscopic Technique | Information Provided | Findings | Citation |

| High-Resolution Mass Spectrometry | Molecular Formula & Weight | C₁₉H₂₁ClN₂S, 344.1113975 Da | nih.gov |

| HPLC-MS/MS | Retention Time | 4.138 minutes | phcog.comresearchgate.net |

| GC-MS | Mass Spectrum | Data available in NIST library | nih.gov |

| NMR Spectroscopy | Structural Confirmation | Used for related compounds | acs.orgacs.org |

| UV-Vis Spectroscopy | Detection | Used in conjunction with HPLC | ucl.ac.ukgoogle.comresearchgate.net |

Quantitative Analysis Methodologies

Quantitative analysis aims to determine the concentration of clorotepine in a given sample. These methods must be validated to ensure accuracy, precision, and reliability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of drugs in biological matrices. nih.gov While a specific LC-MS/MS method for clorotepine quantification was not detailed, the principles are widely applied for similar compounds. mdpi.com Quantitative analysis often involves creating a calibration curve using standards of known concentrations and an internal standard to correct for variations in sample preparation and instrument response. google.com

HPLC with Diode-Array Detection (DAD) is another common quantitative method. mdpi.com This technique allows for the determination of the analyte concentration based on its UV absorbance at a specific wavelength. A developed HPLC-DAD method for a related compound, clozapine (B1669256), demonstrated linearity in the concentration range of 50 to 1000 ng/mL. mdpi.com

The validation of these analytical methods is crucial and typically includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Preclinical Metabolic Pathway Research

In Vitro Metabolism Studies (e.g., Liver Microsomes, Plasma Stability)

In vitro metabolism studies are fundamental in preclinical drug development to predict a compound's metabolic fate in the body. These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comresearchgate.net By incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH, researchers can determine its metabolic stability and identify the resulting metabolites. evotec.com This information is crucial for estimating a drug's intrinsic clearance and potential for drug-drug interactions. evotec.comfrontiersin.org The liver is the primary site of drug metabolism, and enzymes within this organ convert drugs into more water-soluble forms to aid their excretion. medlink.com

While specific in vitro metabolic stability data for Clorotepine (also known as Octoclothepin) from liver microsome assays are not detailed in the available research, early preclinical studies investigated its biotransformation. Research on fluorinated analogues of Octoclothepin indicated that hydroxylation at the 6-position of the dibenzothiepin ring is likely a minor metabolic route. cas.cz

Studies using urine from rats and humans who were administered the drug have been instrumental in identifying its metabolic products. portlandpress.comnih.govnih.gov Furthermore, investigations in rats using radiolabeled Octoclothepin provided evidence of specific metabolic pathways, such as the elimination of 20% of an intravenously administered dose of 14C-(methyl)-octoclothepin as 14CO2, which points towards N-demethylation of the piperazine (B1678402) ring. researchgate.net

Plasma stability is another critical parameter assessed in vitro to determine a compound's susceptibility to degradation by enzymes present in the blood. There is no specific information available in the reviewed literature regarding the plasma stability of Clorotepine.

Identification of Phase I and Phase II Metabolites

The metabolism of xenobiotics like Clorotepine is a biphasic process. Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. medlink.com

Early research successfully identified several metabolites of Clorotepine (Octoclothepin) from the urine of both humans and rats, providing a foundational understanding of its metabolic pathways. portlandpress.comnih.govnih.gov These studies utilized techniques such as column and thin-layer chromatography for the isolation and purification of the metabolites. portlandpress.comnih.govnih.gov

The primary Phase I metabolic pathways identified for Clorotepine are N-demethylation and S-oxidation. portlandpress.comnih.govnih.gov The identified metabolites include:

Noroctoclothepin: Formed via the removal of the methyl group from the piperazine moiety (N-demethylation). portlandpress.comnih.govnih.gov

Octoclothepin S-oxide: Formed by the oxidation of the sulfur atom in the thiepin ring. portlandpress.comnih.govnih.gov

Noroctoclothepin S-oxide: A metabolite that has undergone both N-demethylation and S-oxidation. portlandpress.comnih.govnih.gov

In addition to these Phase I metabolites, the presence of glucuronides was confirmed in human urine, indicating that Clorotepine or its Phase I metabolites undergo Phase II conjugation. portlandpress.comnih.govnih.gov

| Metabolite Name | Metabolic Phase | Metabolic Pathway | Source of Identification |

|---|---|---|---|

| Noroctoclothepin | Phase I | N-demethylation | Human and Rat Urine portlandpress.comnih.govnih.gov |

| Octoclothepin S-oxide | Phase I | S-oxidation | Human and Rat Urine portlandpress.comnih.govnih.gov |

| Noroctoclothepin S-oxide | Phase I | N-demethylation and S-oxidation | Human and Rat Urine portlandpress.comnih.govnih.gov |

| Glucuronides | Phase II | Glucuronidation | Human Urine portlandpress.comnih.govnih.gov |

Cytochrome P450 Enzyme Interaction Studies

The cytochrome P450 (CYP) system is a family of enzymes primarily responsible for Phase I metabolism of a vast number of drugs. frontiersin.orgmedlink.com Identifying which specific CYP isoenzymes metabolize a drug is crucial for predicting potential drug-drug interactions. medlink.com

Specific studies detailing the interaction of Clorotepine with individual cytochrome P450 isoenzymes are not extensively available in the public literature. However, the metabolism of antipsychotic drugs, in general, is known to be mediated by several key enzymes. The most common enzymes involved in the metabolism of this class of drugs are CYP1A2, CYP2D6, and CYP3A4. medlink.comdrugbank.com For instance, the metabolism of the atypical antipsychotic clozapine (B1669256) involves demethylation primarily by CYP1A2, while its N-oxidation is dependent on multiple P450 forms. nih.gov Another antipsychotic, sertindole, is metabolized by CYP2D6 and CYP3A4. drugbank.com While these findings for other antipsychotics provide a general framework, the specific CYP enzymes responsible for the metabolism of Clorotepine have not been definitively identified in the reviewed sources.

Theoretical Pharmacology and Future Research Trajectories

Unexplored Molecular Mechanisms of Action

Clorotepine's known pharmacological profile is characterized by its high affinity for a wide range of receptors, including dopamine (B1211576) (D1, D2, D3, D4), serotonin (B10506) (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), alpha-adrenergic (α1A, α1B, α1D), and histamine (B1213489) H1 receptors, where it generally functions as an antagonist or inverse agonist. wikipedia.orgncats.io It also inhibits the norepinephrine (B1679862) transporter, blocking norepinephrine reuptake. wikipedia.orgncats.io While this broad-spectrum activity contributes to its antipsychotic effects, the specific contributions of its interactions with less-studied receptors, such as the 5-HT6 and 5-HT7 receptors, remain an area ripe for exploration. acs.orgnih.gov

Future research could delve into the downstream signaling cascades and potential "biased agonism" at these receptors, where the compound might selectively activate certain intracellular pathways over others. Investigating these nuances could reveal previously unknown therapeutic potentials or explain certain side-effect profiles. The inverse agonist properties of similar atypical antipsychotics at 5-HT2C receptors, for instance, are thought to contribute to their unique clinical effects and may be a relevant area of study for clorotepine. researchgate.net

Novel Preclinical Research Applications

The potent and broad-spectrum receptor antagonism of clorotepine makes it a valuable tool for preclinical research. It can be utilized as a reference compound in studies aimed at elucidating the roles of various receptor systems in neuropsychiatric disorders. For example, its high affinity for multiple dopamine and serotonin receptor subtypes allows it to be used to probe the complex interplay between these neurotransmitter systems in animal models of psychosis, anxiety, and mood disorders. wikipedia.orgncats.ioncats.io

Furthermore, clorotepine's established effects on the dopaminergic and serotonergic systems can be leveraged in pharmacogenetic studies to investigate how genetic variations in receptors and metabolic enzymes influence drug response and susceptibility to adverse effects. researchgate.net Such research can help in identifying biomarkers for personalized medicine approaches in psychiatry.

Development of Highly Selective Ligands and Probes

The structure of clorotepine, a dibenzothiazepine derivative, has served as a scaffold for the development of more selective ligands. wikipedia.orgresearchgate.net Due to its potent activity at the D2 receptor, it was instrumental in creating a 3-dimensional pharmacophore model for D2 receptor antagonists. wikipedia.org This highlights the potential for using clorotepine's chemical structure as a starting point for designing novel compounds with tailored selectivity for specific receptor subtypes.

The development of radiolabeled versions of selective ligands, inspired by the structure of compounds like clorotepine, is crucial for advancing neuroimaging techniques such as Positron Emission Tomography (PET). These probes would enable in vivo visualization and quantification of receptor density and occupancy, providing invaluable insights into the pathophysiology of neurological and psychiatric disorders and facilitating the development of new therapeutics. The creation of selective antagonists for receptors like 5-HT7, such as SB-269970, has significantly advanced our understanding of their functions, and similar efforts guided by clorotepine's structure could be fruitful. researchgate.net

Integration of Systems Biology and Network Science in Drug Discovery

Modern drug discovery is increasingly moving beyond the "one target, one drug" paradigm and embracing a systems-level understanding of disease. nih.gov Systems biology and network science offer powerful approaches to analyze the complex web of interactions between genes, proteins, and metabolic pathways that are disrupted in multifactorial disorders like schizophrenia. mdpi.comresearchgate.net

Clorotepine, with its multi-target profile, is an ideal candidate for analysis within a network pharmacology framework. wikipedia.orgncats.io By mapping its known targets onto protein-protein interaction (PPI) networks, researchers can identify key nodes and modules that are modulated by the drug. mdpi.com This can help to elucidate the broader biological impact of clorotepine and predict potential new therapeutic applications or off-target effects. For instance, network analyses have been used to identify key molecular hubs in Parkinson's disease, offering a model for how such approaches could be applied to understand the action of drugs like clorotepine in schizophrenia. mdpi.com

Advancements in Chemogenetics using Structural Insights

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has revolutionized neuroscience research by allowing for the precise control of neuronal activity. binasss.sa.crbiorxiv.org These engineered G-protein coupled receptors (GPCRs) are activated by otherwise inert, drug-like molecules. acs.org

Interestingly, many DREADD ligands are structurally related to clozapine (B1669256), a compound with a similar tricyclic structure to clorotepine. binasss.sa.crbiorxiv.orgnih.gov The development of novel DREADD actuators like deschloroclozapine (DCZ) demonstrates the ongoing refinement of these tools for greater potency and selectivity. biorxiv.org The structural backbone of clorotepine could potentially serve as a template for the rational design of new, highly selective and potent ligands for existing or novel DREADD systems. By leveraging the extensive structure-activity relationship (SAR) data for dibenzothiazepine and related tricyclic compounds, medicinal chemists could engineer molecules with optimized properties for chemogenetic applications, such as improved brain penetrance and minimal off-target effects. biorxiv.orgbiorxiv.org

Q & A

Q. What experimental design considerations are critical for in vitro studies assessing Clorotepine’s receptor-binding affinity?

To evaluate receptor-binding affinity, employ radioligand displacement assays with appropriate controls (e.g., reference antagonists) to validate specificity. Use cell lines expressing target receptors (e.g., dopamine D2, serotonin 5-HT2A) and ensure dose-response curves are generated with triplicate measurements to account for variability. Include saturation binding assays to determine Kd and Bmax values, and validate results with orthogonal methods like functional cAMP assays .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of Clorotepine in animal models?

Standardize animal housing conditions (e.g., diet, circadian rhythm) and administer Clorotepine via controlled routes (e.g., oral gavage, intravenous). Collect serial blood/tissue samples at predefined intervals, and use validated analytical methods (e.g., LC-MS/MS) with internal standards to quantify plasma concentrations. Report pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) with confidence intervals and adherence to ARRIVE guidelines for preclinical studies .

Q. What statistical methods are appropriate for analyzing Clorotepine’s dose-dependent effects in behavioral assays?

Apply mixed-effects models to account for within-subject variability in longitudinal designs (e.g., repeated forced-swim tests). Use non-linear regression for dose-response curves (e.g., EC50 calculations) and post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. Report effect sizes and power analysis to justify sample sizes .

Advanced Research Questions

Q. How can conflicting data on Clorotepine’s metabolic stability be resolved across different in vitro systems?

Conduct comparative studies using parallel assays (e.g., human liver microsomes vs. hepatocytes) under identical conditions (pH, temperature). Apply enzyme kinetics (e.g., Vmax, Km) and quantify metabolite profiles via high-resolution mass spectrometry. Use pathway analysis (e.g., CYP isoform-specific inhibitors) to identify enzymatic contributions to discrepancies .

Q. What methodological frameworks are suitable for longitudinal studies assessing Clorotepine’s cognitive outcomes in schizophrenia cohorts?

Implement a double-blind, randomized controlled trial (RCT) with stratified randomization based on baseline PANSS scores. Use mixed-methods approaches: quantitative neuropsychological batteries (e.g., MATRICS Consensus Cognitive Battery) and qualitative interviews to capture patient-reported outcomes. Adjust for confounding variables (e.g., concomitant medications) using multivariate regression .

Q. How can researchers address ethical challenges in recruiting treatment-resistant populations for Clorotepine trials?

Develop inclusion criteria prioritizing patients with documented non-response to ≥2 antipsychotics. Obtain informed consent with explicit communication about Clorotepine’s risks (e.g., agranulocytosis). Collaborate with independent ethics committees to monitor adverse events and ensure compliance with Declaration of Helsinki principles .

Data Analysis and Contradiction Management

Q. What strategies validate Clorotepine’s target engagement in neuroimaging studies when conflicting regional activation patterns are observed?

Combine fMRI with PET imaging using radiolabeled Clorotepine analogs to correlate receptor occupancy with BOLD signals. Apply voxel-wise meta-analysis (e.g., Seed-based d Mapping) to harmonize data across studies and identify confounding factors (e.g., motion artifacts, scanner variability) .

Q. How should researchers interpret discordant results between preclinical and clinical studies of Clorotepine’s efficacy?

Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge species differences (e.g., plasma-protein binding, metabolic clearance). Use humanized animal models (e.g., CYP2D6 transgenic mice) and validate findings with real-world evidence (e.g., pharmacovigilance databases) .

Literature and Evidence Synthesis

Q. What systematic review methodologies ensure comprehensive coverage of Clorotepine’s adverse event profiles across heterogeneous datasets?

Follow PRISMA guidelines to search MEDLINE, Embase, and Cochrane Library using terms like “Clorotepine AND (adverse effects OR toxicity)”. Include observational studies and RCTs, and assess bias via ROBINS-I or Cochrane Risk of Use meta-regression to explore sources of heterogeneity (e.g., dosing regimens, comorbidities) .

Q. How can machine learning enhance predictive modeling of Clorotepine response in heterogeneous patient populations?

Train algorithms on multi-omics datasets (e.g., genomics, proteomics) linked to electronic health records. Use SHAP values to interpret feature importance and validate models in independent cohorts. Address class imbalance via synthetic minority oversampling (SMOTE) .

Methodological Pitfalls and Solutions

Q. What are common analytical errors in quantifying Clorotepine’s low-abundance metabolites, and how can they be mitigated?

Avoid ion suppression in LC-MS/MS by optimizing chromatographic separation (e.g., HILIC columns) and using deuterated internal standards. Validate lower limits of quantification (LLOQ) with spiked matrix samples and report recovery rates .

Q. How can researchers control for polypharmacy confounders in retrospective studies of Clorotepine’s real-world effectiveness?

Apply propensity score matching to balance groups based on covariates (e.g., age, comorbidities). Use sensitivity analyses to test robustness and instrumental variables to address unmeasured confounding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.